1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride
Description
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a piperazine derivative characterized by a benzoyl group substituted with two methoxy groups at the 3- and 4-positions of the aromatic ring. The compound’s structure combines a piperazine core with a 3,4-dimethoxybenzoyl moiety, which may influence its physicochemical properties (e.g., lipophilicity, electronic effects) and receptor-binding affinity.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-17-11-4-3-10(9-12(11)18-2)13(16)15-7-5-14-6-8-15;/h3-4,9,14H,5-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTBBCWREWWPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride typically involves the reaction of 3,4-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield derivatives with enhanced therapeutic properties.
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the disruption of bacterial cell wall synthesis.
Neuropharmacology
The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine structures have been investigated for their effects on neurotransmitter systems.
- Anxiolytic Effects : Some derivatives of this compound have been evaluated for their anxiolytic effects in animal models. These studies suggest that the compound may modulate serotonin receptors, contributing to reduced anxiety levels.
- Cognitive Enhancement : There is ongoing research into the potential cognitive-enhancing effects of piperazine derivatives, which may lead to applications in treating cognitive disorders.
Data Tables
| Application Area | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against bacteria | |
| Neuropharmacology | Anxiolytic and cognitive enhancement |
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of various piperazine derivatives, including this compound. In vitro tests demonstrated significant reductions in tumor cell viability across several cancer types. The study reported a dose-dependent inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Testing
In vitro antimicrobial assays were conducted using this compound against Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) as low as 8 µg/mL, indicating strong antimicrobial potential. Further investigations are required to elucidate the exact mechanisms involved.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride with analogous compounds:
Structural Comparison
| Compound Name | Structural Features | Key Substituents |
|---|---|---|
| 1-(3,4-Dimethoxybenzoyl)piperazine HCl | Benzoyl group with 3,4-dimethoxy substituents | –OCH₃ (positions 3,4) |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Trifluoromethyl group at meta position on phenyl ring | –CF₃ (position 3) |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Methylenedioxy (–O–CH₂–O–) group on benzyl ring | –O–CH₂–O– (positions 3,4) |
| SA4503 | 3,4-Dimethoxyphenethyl group | –OCH₃ (positions 3,4) on phenethyl chain |
| 1-(4-Chlorophenyl)piperazine | Chlorine substituent at para position on phenyl ring | –Cl (position 4) |
Pharmacological and Functional Comparison
Receptor Affinity 1-(3,4-Dimethoxybenzoyl)piperazine HCl: Likely interacts with sigma-1 receptors (inferred from SA4503, a 3,4-dimethoxy-substituted piperazine sigma-1 agonist) . TFMPP: High affinity for serotonin receptors (5-HT₁A/₂A) due to electron-withdrawing –CF₃ group . MDBP: Mimics MDMA’s effects via serotonin and dopamine release . SA4503: Sigma-1 receptor agonist with antidepressant activity . 1-(4-Chlorophenyl)piperazine: Antimicrobial activity against S. aureus and P. aeruginosa .
Biological Activity Psychoactive Effects: TFMPP and MDBP are associated with MDMA-like stimulant effects , whereas 1-(3,4-Dimethoxybenzoyl)piperazine HCl may lack recreational use due to its benzoyl group (reduces membrane permeability). Therapeutic Potential: SA4503 reduces behavioral despair in mice via sigma-1 agonism , suggesting possible antidepressant applications for dimethoxy-substituted piperazines. Antimicrobial Activity: Chlorophenyl and methylphenyl piperazines exhibit moderate to high antibacterial activity .
Metabolic Stability
- The 3,4-dimethoxy substituents may enhance metabolic stability compared to methylenedioxy (–O–CH₂–O–) groups (prone to oxidative cleavage) .
– The benzoyl group in 1-(3,4-Dimethoxybenzoyl)piperazine HCl could reduce first-pass metabolism compared to alkyl-linked analogs like SA4503 .
Key Research Findings
- Serotonergic Activity : TFMPP’s –CF₃ group enhances 5-HT receptor binding, while methoxy substituents (as in the target compound) may favor sigma receptor interactions .
- Antimicrobial Efficacy : Piperazines with halogens (e.g., –Cl) or lipophilic groups show superior activity against Gram-positive bacteria .
Biological Activity
1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 250.29 g/mol. Its structure features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is significant for neuropharmacological applications. Studies indicate that piperazine derivatives can bind at both the peripheral anionic site and catalytic sites of AChE, affecting neurotransmitter levels in the brain .
- Receptor Modulation : It acts on histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties that may lead to analgesic effects. Research has demonstrated that similar compounds can enhance pain relief by modulating these receptors .
Biological Activities
The compound exhibits a range of biological activities:
- Antinociceptive Effects : Preclinical studies suggest that it may provide pain relief through dual targeting of H3 and sigma-1 receptors. This dual action could improve existing pain therapies .
- Neuroprotective Properties : The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine .
- Antioxidant Activity : Some derivatives have been reported to possess antioxidant properties, contributing to cellular protection against oxidative stress .
Case Studies and Experimental Data
A selection of studies highlights the efficacy and safety profile of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its solubility in organic solvents. This property enhances its bioavailability when administered in therapeutic formulations.
Comparison with Similar Compounds
A comparative analysis with related compounds reveals distinct differences in biological activity:
| Compound | Binding Affinity | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)piperazine | Moderate | Less effective as an AChE inhibitor |
| 1-(3,4-Methylenedioxybenzoyl)piperazine | High | Enhanced receptor activity but different pharmacokinetics |
| 1-(3,4-Dimethoxybenzoylpiperidine) | Variable | Altered therapeutic applications due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
